molecular formula C22H28N2O3 B2934075 N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide CAS No. 953933-75-0

N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2934075
CAS No.: 953933-75-0
M. Wt: 368.477
InChI Key: DFQKHXNALUFCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide is a chemical compound with the molecular formula C22H28N2O3 and a molecular weight of 368.5 g/mol . This acetamide derivative is built around a core 1-benzylpiperidine structure, a scaffold frequently encountered in medicinal chemistry and neuroscience research. Compounds featuring the N-benzylpiperidin-4-yl group have been investigated as ligands for various neurological targets . For instance, the pharmacological characterization of the compound AC-90179, which shares a similar N-(1-methyl-piperidin-4-yl)acetamide moiety, revealed it to be a potent and selective serotonin 2A (5-HT2A) receptor inverse agonist, highlighting the potential of this chemical class in neuropsychiatric research . Furthermore, the development of ligands for neurotransmitter receptors, including glutamate receptors, remains a central goal in developing tools for studying brain function and disorders . As such, this compound represents a valuable chemical entity for researchers exploring new ligands for central nervous system targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-8-5-9-21(14-20)27-17-22(25)23-15-18-10-12-24(13-11-18)16-19-6-3-2-4-7-19/h2-9,14,18H,10-13,15-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQKHXNALUFCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Benzylpiperidine Intermediate: The initial step involves the synthesis of the benzylpiperidine intermediate. This can be achieved by reacting piperidine with benzyl chloride under basic conditions.

    Coupling with Methoxyphenoxyacetic Acid: The benzylpiperidine intermediate is then coupled with methoxyphenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including interactions with specific receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Pharmacological Data

Compound Name Structural Features Biological Activity IC50/Activity Reference
N-[(1-Benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide Benzylpiperidine + 3-methoxyphenoxy Hypothesized AChE inhibition (based on analogs) Not reported N/A
N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23) Benzylpiperidine + 2-oxoindolinyl AChE inhibition 0.01 µM
2-(4-Benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide Benzylpiperidine + benzoylphenoxy Not explicitly reported (structural analog) N/A
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide Benzothiazole-phenyl + 3-methoxyphenoxy Not reported (structural analog) N/A
N-((1-Isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide Isopropylpiperidine + 3-methoxyphenoxy Not reported (structural analog) N/A

Key Observations:

Impact of Substituents on AChE Inhibition: Compound 23 () demonstrates exceptional AChE inhibition (IC50 = 0.01 µM), attributed to the 2-oxoindolinyl group, which may engage in π-π stacking or hydrogen bonding with the enzyme’s catalytic site. The benzylpiperidine moiety, common to both compounds, likely enhances CNS penetration due to its lipophilicity .

Role of the 3-Methoxyphenoxy Group: Derivatives of 2-(3-methoxyphenoxy)acetamide in exhibit antimicrobial activity, suggesting this group may confer broad bioactivity depending on the appended scaffold. For example, oxadiazole and benzothiazole derivatives (e.g., 6a-f, 7a-e) show efficacy against gram-positive and gram-negative bacteria .

This modification could shift applications from CNS targets (e.g., Alzheimer’s) to peripheral systems.

Safety Profiles :

  • Safety data for related acetamides () highlight risks such as skin/eye irritation and systemic toxicity, emphasizing the need for rigorous handling protocols for the target compound.

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide, also known by its CAS number 953933-75-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, and molecular mechanisms, supported by relevant research findings and data tables.

Molecular Formula: C22_{22}H28_{28}N2_{2}O3_{3}
Molecular Weight: 368.5 g/mol
Structure: The compound features a piperidine ring, a methoxyphenoxy group, and an acetamide moiety, which contribute to its biological activity.

This compound interacts with various enzymes and proteins, notably acetylcholinesterase (AChE). AChE is crucial for the breakdown of acetylcholine in the synaptic cleft, and inhibition of this enzyme can lead to increased levels of acetylcholine, enhancing neurotransmission in the nervous system.

Table 1: Affinity for Acetylcholinesterase

CompoundKi (nM)Type of Interaction
This compoundTBDInhibitor
Donepezil0.5Reversible Inhibitor

Cellular Effects

Research indicates that this compound influences neuronal cell signaling pathways. By modulating neurotransmitter levels, it may have implications in treating neurological disorders. Its structural similarity to other pharmacologically active compounds suggests potential therapeutic applications.

The mechanism of action involves binding to the active site of AChE, effectively inhibiting its activity. This inhibition leads to an accumulation of acetylcholine, which can enhance synaptic transmission and potentially improve cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For instance, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity at sigma receptors. These studies revealed that modifications in the aromatic ring significantly affected binding affinities:

Table 2: Binding Affinities at Sigma Receptors

CompoundSigma1 Ki (nM)Sigma2 Ki (nM)
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamideTBDTBD

The results suggest that structural modifications can enhance receptor selectivity and potency.

Therapeutic Potential

Given its ability to inhibit AChE and influence neurotransmitter dynamics, this compound is being explored for potential applications in treating conditions such as Alzheimer's disease and other cognitive impairments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 1-benzylpiperidin-4-ylmethanol as the core scaffold. React with 3-methoxyphenoxyacetic acid via a carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamide bond .
  • Step 2 : Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
  • Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of amine to acid) and temperature (0°C to room temperature) to minimize side products. Monitor reaction progress via in-situ FTIR for carbonyl stretching (~1650 cm⁻¹) .

Q. How can researchers validate the structural identity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm benzylpiperidine protons (δ 7.2–7.4 ppm for aromatic, δ 3.5–4.0 ppm for piperidine CH₂) and methoxyphenoxy groups (δ 3.8 ppm for OCH₃) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzyl group at m/z 91) .
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Q. What strategies ensure high purity (>95%) for in vitro studies?

  • Purification : Recrystallize from ethanol/water (1:3 v/v) to remove unreacted starting materials. Use preparative HPLC (C18 column, isocratic elution with 70% methanol) for final purification .
  • Purity Assessment : Quantify impurities via reverse-phase HPLC (UV detection at 254 nm). Limit related substances to <0.5% per ICH guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the benzylpiperidine and methoxyphenoxy moieties?

  • Experimental Design :

  • Analog Synthesis : Replace benzyl with cyclohexylmethyl or substitute 3-methoxyphenoxy with 4-fluorophenoxy. Assess changes in binding affinity (e.g., via radioligand assays for receptor targets) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to compare interactions with hypothetical targets (e.g., opioid or σ receptors) based on piperidine-acetamide scaffolds .
    • Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with activity trends. For example, electron-donating groups (e.g., OCH₃) may enhance receptor binding .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. For example, a logP >3 suggests CNS penetration .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD <2 Å over 100 ns) to validate docking results .

Q. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Troubleshooting Steps :

  • Assay Replication : Repeat experiments with fresh compound batches (confirm purity via LC-MS) and standardized protocols (e.g., ATP-based viability assays) .
  • Control Optimization : Include positive controls (e.g., known receptor agonists/antagonists) and vehicle controls (DMSO ≤0.1%) to validate assay conditions .
  • Data Normalization : Apply Z-factor scoring to assess assay robustness (Z >0.5 indicates high reliability) .

Q. What strategies optimize multi-step synthesis for scalable production (mg to gram scale)?

  • Process Chemistry Considerations :

  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps (e.g., reducing nitro intermediates) to improve yields (>80%) .
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener chemistry and easier recovery .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., acyl chloride formation) to enhance safety and reproducibility .

Hypothetical Research Directions

Q. Could this compound serve as a precursor for radiolabeled tracers in neuroimaging?

  • Methodology :

  • Radiosynthesis : Introduce ¹¹C or ¹⁸F isotopes at the methoxy group via nucleophilic substitution (e.g., [¹⁸F]KF/Kryptofix). Purify via semi-preparative HPLC .
  • In Vivo Validation : Perform PET/CT imaging in rodent models to assess brain uptake and target engagement .

Q. How might metabolic stability studies guide lead optimization?

  • Approach :

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. A t₁/₂ <30 min suggests rapid metabolism .
  • Metabolite ID : Use Q-TOF MS to identify oxidation (e.g., piperidine N-demethylation) or glucuronidation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.